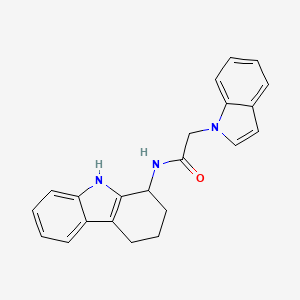![molecular formula C24H15F7N2O2 B11134038 2-[(4-fluorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B11134038.png)
2-[(4-fluorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a central propanediamide core with two trifluoromethylphenyl groups and a fluorophenylmethylidene group attached.
- This compound exhibits interesting properties due to its unique arrangement of functional groups.
2-[(4-fluorophenyl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide: , also known by its chemical structure CHFN, is a complex organic compound.
Preparation Methods
Synthetic Routes: One common synthetic route involves Suzuki–Miyaura cross-coupling, which joins arylboronic acids with aryl halides.
Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base.
Industrial Production: While I don’t have specific industrial production methods, academic research often informs industrial processes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: For Suzuki–Miyaura coupling, boron reagents (such as arylboronic acids) are essential.
Major Products: The major product of this coupling would be the desired coupled product, where the fluorophenylmethylidene group is linked to the trifluoromethylphenyl group.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies or drug development.
Medicine: Its potential therapeutic applications remain an active area of investigation.
Industry: Industries may explore its use in materials science or specialty chemicals.
Mechanism of Action
- The exact mechanism of action depends on the specific application. understanding the interactions of its functional groups with biological targets is crucial.
Comparison with Similar Compounds
Uniqueness: Its combination of fluorine substituents and the methylidene group sets it apart.
Similar Compounds: While I don’t have a comprehensive list, related compounds include other propanediamides and fluorinated aromatic derivatives.
Remember that this compound’s applications and properties are continually evolving as research progresses
Properties
Molecular Formula |
C24H15F7N2O2 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C24H15F7N2O2/c25-17-9-7-14(8-10-17)11-20(21(34)32-18-5-1-3-15(12-18)23(26,27)28)22(35)33-19-6-2-4-16(13-19)24(29,30)31/h1-13H,(H,32,34)(H,33,35) |
InChI Key |
ASYUZMVCYMYMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11133955.png)

![methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate](/img/structure/B11133963.png)
![1-(4-methoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11133968.png)
![6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11133973.png)
![benzyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11133981.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133985.png)
![Ethyl 4-({[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate](/img/structure/B11133992.png)
![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11134000.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11134002.png)
![N-(2-Methoxy-benzyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11134005.png)
![N~2~-({[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)-D-arginine](/img/structure/B11134025.png)
![Dimethyl 4-(4-{[(2-methoxyphenoxy)acetyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11134026.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134035.png)
